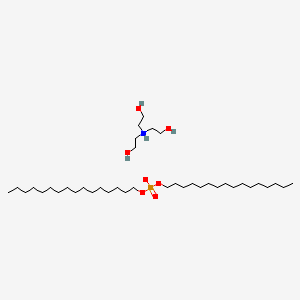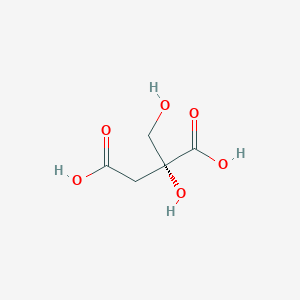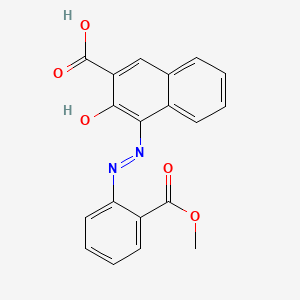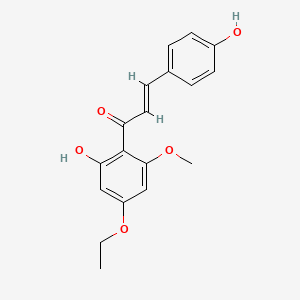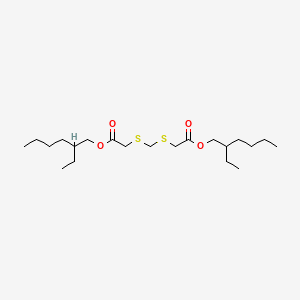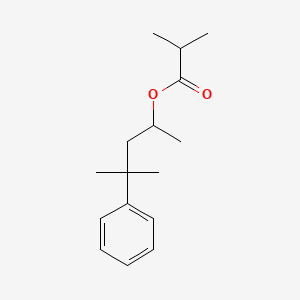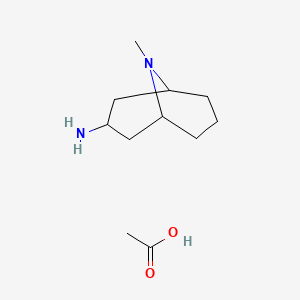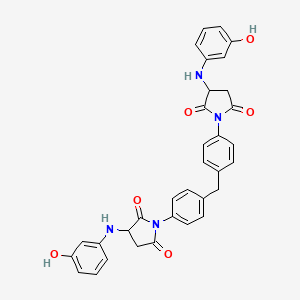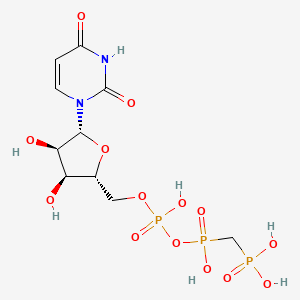
Uridine 5'-monophosphate, monoanhydride with (phosphonomethyl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uridine 5’-monophosphate, monoanhydride with (phosphonomethyl)phosphonic acid is a complex organic compound that plays a significant role in various biochemical processes. This compound is a derivative of uridine monophosphate, which is a nucleotide used as a monomer in RNA. The addition of (phosphonomethyl)phosphonic acid introduces unique properties that make this compound valuable in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of uridine 5’-monophosphate, monoanhydride with (phosphonomethyl)phosphonic acid typically involves the reaction of uridine 5’-monophosphate with (phosphonomethyl)phosphonic acid under controlled conditions. The reaction is carried out in an aqueous medium, often using a catalyst to facilitate the formation of the anhydride bond. The reaction conditions, including temperature, pH, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure consistency and quality. Purification steps, such as crystallization and chromatography, are employed to isolate the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Uridine 5’-monophosphate, monoanhydride with (phosphonomethyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield uridine 5’-monophosphate derivatives with additional oxygen atoms, while reduction may produce simpler forms of the compound.
Aplicaciones Científicas De Investigación
Uridine 5’-monophosphate, monoanhydride with (phosphonomethyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in RNA synthesis and its potential effects on cellular processes.
Medicine: Research explores its potential therapeutic applications, including its role in cognitive enhancement and neuroprotection.
Industry: The compound is used in the production of pharmaceuticals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of uridine 5’-monophosphate, monoanhydride with (phosphonomethyl)phosphonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing biochemical pathways related to RNA synthesis and cellular metabolism. Its unique structure allows it to participate in various biochemical reactions, making it a valuable tool in research.
Comparación Con Compuestos Similares
Similar Compounds
Uridine monophosphate: A simpler form without the (phosphonomethyl)phosphonic acid group.
Cytidine monophosphate: Another nucleotide used in RNA synthesis.
Adenosine monophosphate: A nucleotide involved in energy transfer and signaling.
Uniqueness
Uridine 5’-monophosphate, monoanhydride with (phosphonomethyl)phosphonic acid is unique due to the presence of the (phosphonomethyl)phosphonic acid group, which imparts distinct chemical and biological properties. This makes it more versatile in research applications compared to its simpler counterparts.
Propiedades
Número CAS |
71850-06-1 |
|---|---|
Fórmula molecular |
C10H17N2O14P3 |
Peso molecular |
482.17 g/mol |
Nombre IUPAC |
[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methylphosphonic acid |
InChI |
InChI=1S/C10H17N2O14P3/c13-6-1-2-12(10(16)11-6)9-8(15)7(14)5(25-9)3-24-29(22,23)26-28(20,21)4-27(17,18)19/h1-2,5,7-9,14-15H,3-4H2,(H,20,21)(H,22,23)(H,11,13,16)(H2,17,18,19)/t5-,7-,8-,9-/m1/s1 |
Clave InChI |
YAMUBYIKSYFVRX-ZOQUXTDFSA-N |
SMILES isomérico |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)O |
SMILES canónico |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


